molecular formula C21H22N2O B12901880 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline CAS No. 89721-39-1

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline

Cat. No.: B12901880
CAS No.: 89721-39-1
M. Wt: 318.4 g/mol
InChI Key: HYYJVRIVPKJDHR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an isoquinoline core, and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the piperidine ring and the o-tolyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Piperidin-4-yloxy)-1-(o-tolyl)isoquinoline include:

  • 3-(Piperidin-4-yloxy)-1-(m-tolyl)isoquinoline
  • 3-(Piperidin-4-yloxy)-1-(p-tolyl)isoquinoline
  • 3-(Piperidin-4-yloxy)-1-(phenyl)isoquinoline

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement, which can lead to unique chemical reactivity and biological activity. The position of the o-tolyl group, in particular, can influence the compound’s interaction with molecular targets and its overall properties.

Properties

CAS No.

89721-39-1

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C21H22N2O/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-16(19)14-20(23-21)24-17-10-12-22-13-11-17/h2-9,14,17,22H,10-13H2,1H3

InChI Key

HYYJVRIVPKJDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNCC4

Origin of Product

United States

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